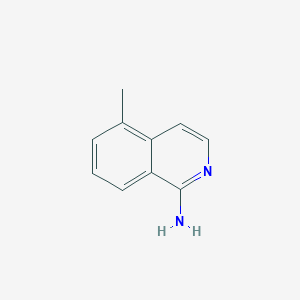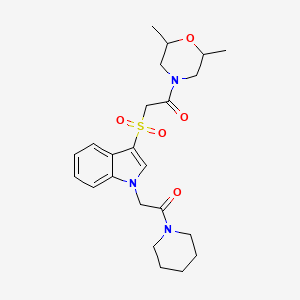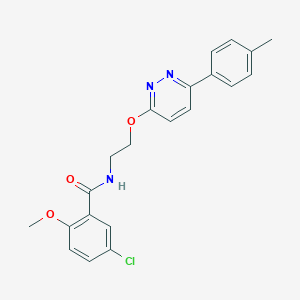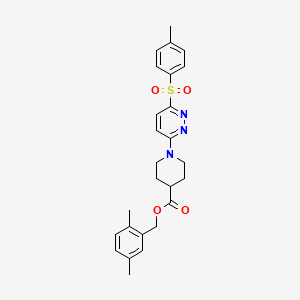
5-Phenyl-1,4-thiazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of seven-membered heterocycles such as thiazepines has been discussed in the literature . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds . A specific synthesis of 7-Phenyl-1,4-thiazepan-5-one has been reported .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,4-thiazepane and its analogs have been studied . The structural aspects and chemical activity of saturated and unsaturated isolated or benzo-fused seven-membered heterocycles containing one or two heteroatoms in the ring have been well described .Chemical Reactions Analysis
The chemical reactions involving this compound are part of the broader study of seven-membered heterocycles . The literature presents an analysis of the synthesis of azepine derivatives by [1,7]-electrocyclization .Mecanismo De Acción
Target of Action
Thiazepines, which include 5-Phenyl-1,4-thiazepane, are unsaturated seven-membered rings containing both a nitrogen and a sulfur atom . They are known to be the structural basis among important natural and synthetic biologically active substances .
Mode of Action
It’s known that the introduction of a heterocyclic substituent onto a chemical structure can be beneficial in terms of bioactivity and drug-like properties . The position of heteroatoms in the substituent can also have an impact on the overall properties of the resulting compounds .
Biochemical Pathways
Thiazepines, including this compound, are known to exhibit diverse biological effects, including enzyme inhibitory, antimicrobial, central nervous system depressant, anti-inflammatory, and anticancer activity .
Pharmacokinetics
It’s known that privileged structures like 1,5-benzothiazepines often have beneficial drug-like properties, enhancing their appeal in drug discovery .
Result of Action
It’s known that thiazepines exhibit diverse biological effects, including enzyme inhibitory, antimicrobial, central nervous system depressant, anti-inflammatory, and anticancer activity .
Action Environment
It’s known that the introduction of a heterocyclic substituent onto a chemical structure can be beneficial in terms of bioactivity and drug-like properties .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-Phenyl-1,4-thiazepane is its ease of synthesis and availability. The compound can be synthesized using simple and inexpensive starting materials, making it a suitable candidate for large-scale production. However, the compound has some limitations in lab experiments. It has low solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, the compound may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 5-Phenyl-1,4-thiazepane. One of the directions is to further explore its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various neurological disorders, and further studies are needed to optimize its therapeutic efficacy and safety. Another direction is to investigate the structure-activity relationship of this compound and its derivatives. This may lead to the discovery of new compounds with improved biological activities and pharmacokinetic properties. Lastly, the compound can be used as a building block in the synthesis of novel materials with unique properties such as conductivity, luminescence, and catalytic activity.
Métodos De Síntesis
The synthesis of 5-Phenyl-1,4-thiazepane can be achieved through various methods. One of the most common methods is the reaction between 1,4-diaminobutane and phenylisothiocyanate in the presence of a suitable solvent and catalyst. Another method involves the reaction between 1,4-dibromobutane and thiourea followed by cyclization in the presence of a base. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
5-Phenyl-1,4-thiazepane has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities such as anticonvulsant, antidepressant, and antitumor properties. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In addition, this compound has been used as a building block in the synthesis of various organic compounds and materials.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-Phenyl-1,4-thiazepane are not fully understood yet. It is known that thiazepines, a class of compounds to which this compound belongs, are molecular scaffolds that function as strong and selective inhibitors for multiple biological targets, depending on their substituents .
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. It is known that benzylic halides typically react via an SN2 pathway, and 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilized carbocation . How these reactions relate to the biological activity of this compound is not clear.
Propiedades
IUPAC Name |
5-phenyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMLIHNPHTTWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCNC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylbenzamide](/img/structure/B3020250.png)

![N-(3-fluoro-4-methylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020253.png)
![2-[(6-tert-butyl-7-hydroxy[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3020254.png)
![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3020255.png)





![2-[(2-Chlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B3020267.png)
![N-(1-cyanocyclohexyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3020268.png)


